Methyl 4-azaspiro[2.4]heptane-5-carboxylate
CAS No.: 1779370-30-7
Cat. No.: VC4145909
Molecular Formula: C8H13NO2
Molecular Weight: 155.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779370-30-7 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.197 |
| IUPAC Name | methyl 4-azaspiro[2.4]heptane-5-carboxylate |
| Standard InChI | InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(9-6)4-5-8/h6,9H,2-5H2,1H3 |
| Standard InChI Key | WKJYSSFGQYBIQH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC2(N1)CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-azaspiro[2.4]heptane-5-carboxylate (IUPAC name: methyl 4-azaspiro[2.4]heptane-5-carboxylate) features a spirocyclic core where a cyclopropane ring is fused to a nitrogen-containing heterocycle (Figure 1). The compound’s molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. The spiro junction at the cyclopropane carbon imposes significant steric constraints, reducing conformational flexibility and enhancing stability. This structural feature is critical for its interactions with biological targets, such as enzymes and receptors .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| LogP | 0.44 | |
| Rotatable Bonds | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Polar Surface Area | 38 Ų |
The compound’s moderate lipophilicity (LogP = 0.44) suggests balanced membrane permeability, making it suitable for oral drug candidates . Its polar surface area (38 Ų) aligns with guidelines for central nervous system (CNS) penetration, though this requires experimental validation.
Synthesis and Manufacturing
Cyclization Strategies
The synthesis of methyl 4-azaspiro[2.4]heptane-5-carboxylate typically involves cyclization reactions of precursors such as methyl 5-substituted azaspiroheptane derivatives. A common route involves treating methyl-5-(1-aryl ethyl)-5-azaspiro[2.4]heptane-6-carboxylate with sodium hydride (NaH) in toluene at elevated temperatures (70°C), followed by hydrolysis to yield the target compound . This method achieves yields of 53–66%, with purity exceeding 95% .
Advanced Methods: Dihalocarbene Addition
Recent patents describe a novel approach using dihalocarbene intermediates to construct the spirocyclic core. For example, reacting exocyclic olefins with tribromoacetate salts under phase-transfer conditions generates dihalogenated cyclopropane intermediates, which undergo reductive hydrodehalogenation to form the final product . This method improves scalability and reduces side products, making it suitable for industrial production .
Enantioselective Synthesis
Chiral variants, such as the (S)-enantiomer, are synthesized via stereoselective alkylation using chinchona alkaloid-derived catalysts. A one-pot double allylic alkylation of glycine imine analogues in toluene/dichloromethane mixtures at −20°C achieves enantiomeric excess (ee) >99% . This method is critical for producing intermediates used in antiviral drugs like CMX990, a SARS-CoV-2 protease inhibitor.
Table 2: Comparative Analysis of Synthetic Routes
Biological Activity and Mechanisms
Antimicrobial Properties
Derivatives of methyl 4-azaspiro[2.4]heptane-5-carboxylate exhibit broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest that the spirocyclic core disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins . The compound’s rigid structure enhances target binding compared to flexible analogues .
Antiviral Applications
The compound serves as a key intermediate in synthesizing HCV NS5A inhibitors, which block viral replication by destabilizing the NS5A dimer . Structural modifications, such as tert-butoxycarbonyl (Boc) protection, improve metabolic stability and oral bioavailability in preclinical models .
Enzyme Inhibition
Methyl 4-azaspiro[2.4]heptane-5-carboxylate derivatives act as potent inhibitors of extended-spectrum β-lactamase (ESBL), overcoming resistance in Gram-negative bacteria. The spirocyclic scaffold binds to the enzyme’s active site, preventing hydrolysis of β-lactam antibiotics like ceftazidime.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a versatile intermediate in synthesizing spirocyclic drug candidates. For example, it is used in the multi-step production of CMX990, which advanced to Phase II trials for COVID-19 treatment. Its cost-effective synthesis (∼$2,634/250 mg) makes it accessible for large-scale manufacturing .
Conformational Restriction in Drug Design
Incorporating the spirocyclic core into lead compounds reduces entropy penalties during target binding, improving potency. For instance, replacing piperidine with 4-azaspiro[2.4]heptane in dopamine D3 receptor agonists increased binding affinity by 10-fold .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. Key spectral data include:
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